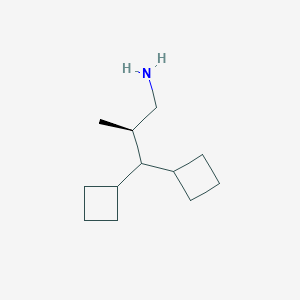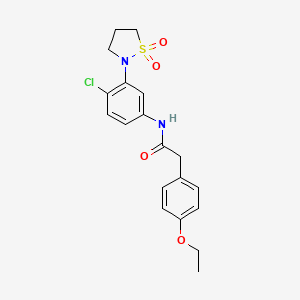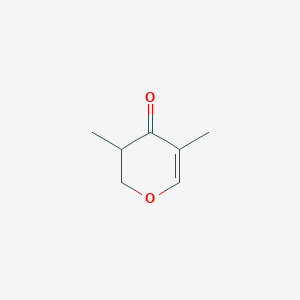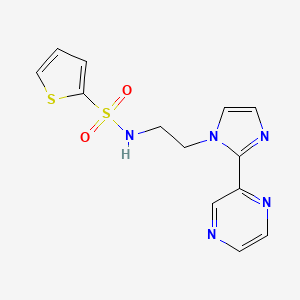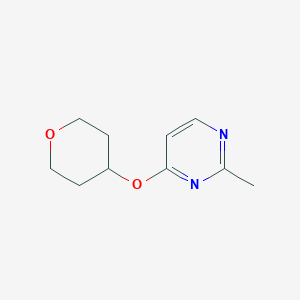
2-甲基-4-(氧杂环己烷-4-基氧基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(oxan-4-yloxy)pyrimidine is a heterocyclic compound with the molecular formula C8H12N2O2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids.
科学研究应用
2-Methyl-4-(oxan-4-yloxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to nucleic acid bases makes it useful in studying DNA and RNA interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
作用机制
Target of Action
The primary targets of 2-Methyl-4-(oxan-4-yloxy)pyrimidine are currently unknown. Pyrimidine derivatives have been studied for their potential in targeting various diseases
Mode of Action
Pyrimidine derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific interactions of 2-Methyl-4-(oxan-4-yloxy)pyrimidine with its targets, and the resulting changes, are subjects of ongoing research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxan-4-yloxy)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with oxan-4-ol in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-4-(oxan-4-yloxy)pyrimidine may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can further enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-Methyl-4-(oxan-4-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
相似化合物的比较
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares structural similarities with 2-Methyl-4-(oxan-4-yloxy)pyrimidine but differs in its functional groups and biological activities.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with distinct chemical properties and applications.
Uniqueness
2-Methyl-4-(oxan-4-yloxy)pyrimidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxan-4-yloxy group differentiates it from other pyrimidine derivatives, providing unique opportunities for chemical modifications and applications.
属性
IUPAC Name |
2-methyl-4-(oxan-4-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-11-5-2-10(12-8)14-9-3-6-13-7-4-9/h2,5,9H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUWBPQDSWUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)
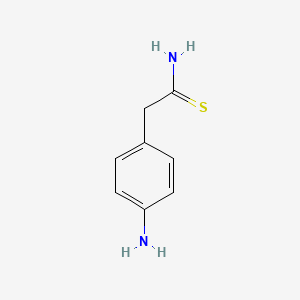
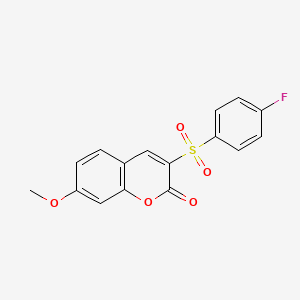
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)
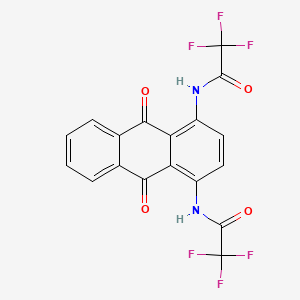
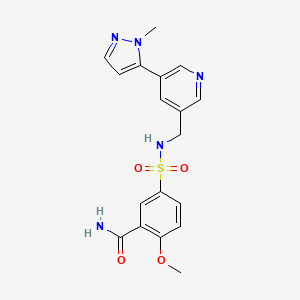
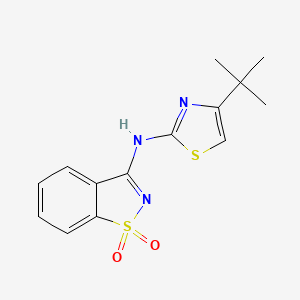
![2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile](/img/structure/B2420000.png)
